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Compound of Interest

1-Dimethylamino-2-methylpentan-
Compound Name:
3-one

cat. No.: B1305268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the
chemical compound 1-Dimethylamino-2-methylpentan-3-one. Despite its significance as a
key intermediate in the synthesis of pharmaceutical compounds such as the analgesic
tapentadol, detailed experimental spectroscopic data is not readily available in public scientific
literature or databases. This document therefore presents predicted spectroscopic data based
on computational models and outlines standard experimental protocols for the acquisition of

such data.
Compound Information
Identifier Value
IUPAC Name 1-(Dimethylamino)-2-methylpentan-3-one
CAS Number 51690-03-0
Molecular Formula CsH17NO
Molecular Weight 143.23 g/mol
Physical Form Colorless to light yellow liquid
Purity Typically 295%
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Predicted Spectroscopic Data

The following tables summarize predicted spectroscopic data for 1-Dimethylamino-2-
methylpentan-3-one. These values are computationally derived and should be used as a
reference pending experimental verification.

Predicted *C NMR Data

Atom Predicted Chemical Shift (ppm)
C=0 (C3) 212.5

CH (C2) 50.1

CHz (C1) 65.3

N(CHs)2 455

CHz (C4) 35.8

CHs (C5) 7.8

CHs (on C2) 14.2

Predicted *H NMR Data

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)
CHz (C4) 2.45 Quartet 2H
CH (C2) 2.85 Multiplet 1H
CHz (C1) 2.40-2.60 Multiplet 2H
N(CHs)2 2.25 Singlet 6H
CHs (on C2) 1.05 Doublet 3H
CHs (C5) 1.00 Triplet 3H

Predicted Mass Spectrometry Data
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High-resolution mass spectrometry would be expected to yield a molecular ion peak
corresponding to the compound's exact mass.

Adduct Predicted m/z
[M+H]* 144.1383
[M+Na]* 166.1202

Key Infrared (IR) Spectroscopy Bands

Predicted Wavenumber

Functional Group Description

(cm™)
C=0 (Ketone) 1710 - 1725 Strong, sharp absorption
C-H (Aliphatic) 2850 - 3000 Multiple sharp absorptions
C-N (Amine) 1000 - 1250 Medium to weak absorption

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a
small organic molecule like 1-Dimethylamino-2-methylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Dimethylamino-2-
methylpentan-3-one in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Add
a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e 'H NMR Acquisition:

o Tune and shim the spectrometer for the sample.
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o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 8-16 scans).

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 3C NMR spectrum. A larger number of
scans will be required due to the lower natural abundance of 13C (typically 1024 or more
scans).

o Process the spectrum similarly to the *tH NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal.

o Data Acquisition:
o Record a background spectrum of the empty spectrometer.

o Record the sample spectrum over a range of 4000 to 400 cm—1.
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o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a
liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this
type of molecule.

Procedure:

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol or acetonitrile).

» Data Acquisition (using ESI-MS):

o

Infuse the sample solution into the ESI source at a constant flow rate.

[¢]

Acquire the mass spectrum in positive ion mode to observe protonated molecules
(M+H]).

[¢]

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their
mass-to-charge ratio (m/z).

[¢]

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can
be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Workflow for Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one

Synthesis & Purification

Chemical Synthesis

l

Purification (e.g., Distillation, Chromatography)

Sample Sample Sample

Spectrosco‘ ?ic Analysis
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Identify Functional Groups (e.g., C=0) Determine Connectivity & Stereochemistry Confirm Molecular Weight & Formula

Structure Validation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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